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Compound of Interest

Compound Name: N1-Propargylpseudouridine

Cat. No.: B15140022

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Propargylpseudouridine is a modified nucleoside analogue with emerging interest in the
field of cancer research. As a derivative of pseudouridine, an isomer of the canonical RNA
nucleoside uridine, it possesses unique structural features that may confer novel biological
activities. This technical guide provides a comprehensive overview of the chemical structure of
N1-Propargylpseudouridine, details on its synthesis, and a summary of its reported biological
effects, with a focus on its potential as an anticancer agent through the inhibition of DNA
synthesis and induction of apoptosis.

Chemical Structure and Properties

N1-Propargylpseudouridine is characterized by the presence of a propargyl group attached
to the nitrogen at the N1 position of the uracil base in a pseudouridine scaffold. In
pseudouridine, the ribose sugar is linked to the C5 position of the uracil base, in contrast to the
N1-glycosidic bond found in uridine. This C-glycosidic bond in pseudouridine provides greater
rotational freedom and the potential for enhanced base stacking within RNA structures. The
addition of the propargyl group (a three-carbon chain with a terminal alkyne) at the N1 position
further modifies the electronic and steric properties of the molecule.
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Structural Detaijls

Property Value

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-
Chemical Name (hydroxymethyl)tetrahydrofuran-2-yl)-1-(prop-2-
yn-1-yl)pyrimidine-2,4(1H,3H)-dione

Molecular Formula C12H14N206

Molecular Weight 282.25 g/mol

CAS Number 1464021-70-2

SMILES C#CCnlcc(C20C(CO)C(0)C20)c(=0)ncl=0

Synthesis of N1-Propargylpseudouridine

While a detailed, peer-reviewed protocol for the specific synthesis of N1-
Propargylpseudouridine is not readily available in the public domain, the synthesis of related
N1-substituted pseudouridine derivatives generally involves the alkylation of a protected
pseudouridine precursor. A plausible synthetic route, based on general principles of nucleoside
chemistry, is outlined below.

General Synthetic Workflow

The synthesis would likely proceed through the following key steps:
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A plausible synthetic workflow for N1-Propargylpseudouridine.

Hypothetical Experimental Protocol

Step 1: Protection of Pseudouridine: To prevent unwanted side reactions, the hydroxyl groups
of the ribose moiety of pseudouridine are first protected. A common method involves the use of
silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a
base like imidazole in a suitable organic solvent (e.g., dimethylformamide).

Step 2: N1-Alkylation: The protected pseudouridine is then reacted with propargyl bromide in
the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent
like tetrahydrofuran (THF). The base deprotonates the N1 position of the uracil ring, facilitating
the nucleophilic attack on the propargyl bromide and forming the N1-propargyl bond.
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Step 3: Deprotection: Following successful alkylation, the protecting groups on the ribose
hydroxyls are removed. For TBDMS groups, a fluoride source such as tetrabutylammonium
fluoride (TBAF) in THF is typically employed.

Step 4: Purification: The final product, N1-Propargylpseudouridine, would be purified from the
reaction mixture using standard chromatographic techniques, such as silica gel column
chromatography or reversed-phase high-performance liquid chromatography (HPLC). The
identity and purity of the compound would be confirmed by analytical methods like Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

N1-Propargylpseudouridine has been identified as a purine nucleoside analogue with
potential antitumor activity.[1] The proposed mechanisms for its anticancer effects include the
inhibition of DNA synthesis and the induction of apoptosis.[1]

Inhibition of DNA Synthesis

As a nucleoside analogue, N1-Propargylpseudouridine may act as a competitive inhibitor of
DNA polymerases. After cellular uptake, it is likely phosphorylated to its triphosphate form by
cellular kinases. This triphosphate analogue can then compete with natural deoxynucleotides
for incorporation into newly synthesizing DNA strands. The incorporation of this modified
nucleotide could lead to chain termination or create a structurally altered DNA that is not a
suitable template for further replication, thereby halting the process of DNA synthesis.
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Proposed mechanism of DNA synthesis inhibition.

Induction of Apoptosis
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The arrest of DNA synthesis is a significant cellular stress signal that can trigger the intrinsic
apoptotic pathway. By disrupting the cell cycle, N1-Propargylpseudouridine may lead to the
activation of checkpoint proteins that, if the DNA damage is irreparable, will initiate a cascade
of events leading to programmed cell death. This often involves the activation of caspases, a
family of proteases that execute the apoptotic process.
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Potential signaling pathway for apoptosis induction.

Future Directions
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The preliminary information on N1-Propargylpseudouridine suggests it is a compound of
interest for further investigation in cancer therapy. Future research should focus on:

» Detailed Synthesis and Characterization: Publication of a detailed and optimized synthetic
protocol is crucial for making this compound more accessible to the research community.

» Quantitative Biological Evaluation: In-depth studies are needed to quantify its cytotoxic
effects on a broad range of cancer cell lines and to determine its IC50 values.

e Mechanism of Action Studies: Elucidating the precise molecular targets and signaling
pathways affected by N1-Propargylpseudouridine will be essential for its development as a
therapeutic agent. This includes confirming its effects on DNA polymerases and detailing the
apoptotic pathways it activates.

 In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy,
pharmacokinetics, and safety profile of N1-Propargylpseudouridine.

In conclusion, N1-Propargylpseudouridine represents a promising scaffold for the
development of novel anticancer drugs. Its unique structure, combining the features of
pseudouridine with a reactive propargyl group, warrants further comprehensive investigation by
researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15140022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

